Spectroscopic data (NMR, IR, MS) for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine
Spectroscopic data (NMR, IR, MS) for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is a substituted pyridine derivative. Pyridine and its derivatives are a fundamentally important class of heterocyclic compounds that are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. The introduction of a cyclopropylmethoxy group at the 2-position and a trimethylsilyl group at the 3-position of the pyridine ring suggests its potential utility as a versatile synthetic intermediate. The trimethylsilyl group, in particular, can serve as a handle for further functionalization through various cross-coupling reactions.
Table 1: Physicochemical Properties of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine
| Property | Value | Source |
| CAS Number | 782479-90-7 | [1] |
| Molecular Formula | C₁₂H₁₉NOSi | [1] |
| Molecular Weight | 221.38 g/mol | [1] |
| MDL Number | MFCD06659013 | [1] |
Note: This information is based on data from chemical suppliers.
Spectroscopic Data
A thorough search of scientific databases and literature did not yield publicly available detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine. While spectra for related pyridine derivatives are available, direct experimental data for the title compound could not be located.[2][3][4][5][6][7][8][9]
For research purposes, it would be necessary to synthesize the compound and perform spectral analysis to obtain this data. The expected spectroscopic features would include:
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¹H NMR: Signals corresponding to the protons of the trimethylsilyl group (a singlet, likely around 0.2-0.4 ppm), the cyclopropyl ring, the methyleneoxy bridge, and the protons on the pyridine ring.
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¹³C NMR: Resonances for the carbons of the trimethylsilyl group, the cyclopropyl ring, the methyleneoxy carbon, and the carbons of the pyridine ring.
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IR: Characteristic vibrational bands for C-H, C-O, C-N, and Si-C bonds, as well as aromatic C=C and C=N stretching frequencies.
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MS: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Experimental Protocols
Detailed experimental protocols for the synthesis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine are not explicitly described in the available literature. However, general synthetic strategies for substituted pyridines can be inferred.[10][11][12][13] The synthesis would likely involve a multi-step sequence, potentially starting from a pre-functionalized pyridine ring.
A plausible synthetic approach could involve the silylation of a 2-(cyclopropylmethoxy)pyridine precursor or the introduction of the cyclopropylmethoxy group onto a 3-(trimethylsilyl)pyridine derivative. The choice of reagents and reaction conditions would be critical to achieve the desired regioselectivity and yield.
Logical Relationship: General Synthesis Strategy
Caption: A generalized workflow for the synthesis and characterization of the target compound.
Potential Applications in Drug Development
Substituted pyridines are a cornerstone of medicinal chemistry. The unique combination of a lipophilic cyclopropylmethoxy group and a synthetically versatile trimethylsilyl group in 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine makes it an attractive building block for the synthesis of novel compounds with potential biological activity. The trimethylsilyl moiety can be readily transformed into other functional groups, allowing for the exploration of a diverse chemical space in drug discovery programs.
Experimental Workflow: Compound Library Generation
Caption: A potential workflow for utilizing the title compound in the generation of a chemical library for biological screening.
Conclusion
2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is a chemical entity with potential value in synthetic and medicinal chemistry. While its fundamental properties are documented by chemical suppliers, a significant gap exists in the public domain regarding its detailed spectroscopic characterization and specific synthesis protocols. The information presented in this guide is intended to provide a foundational understanding of the compound and to highlight the need for further experimental investigation to fully elucidate its chemical and physical properties. Researchers interested in this compound for their work would need to undertake its synthesis and characterization as a preliminary step.
References
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. rsc.org [rsc.org]
- 3. 2-(Trimethylsilyl)pyridine(13737-04-7) 1H NMR spectrum [chemicalbook.com]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(2-THIENYL)PYRIDINE(3319-99-1) 1H NMR spectrum [chemicalbook.com]
- 10. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes [organic-chemistry.org]
- 11. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]


